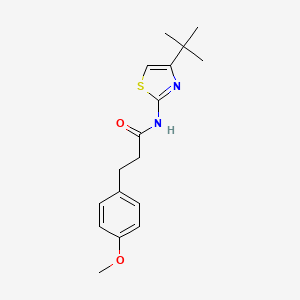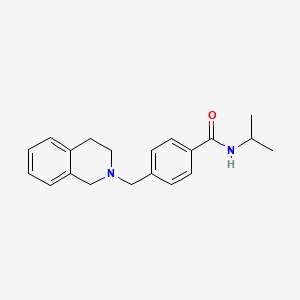
N-(2,5-dichlorophenyl)-3-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-3-(3-nitrophenyl)acrylamide, also known as DCNA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCNA is a member of the acrylamide family of compounds, which are widely used in various fields, including chemistry, biology, and medicine. In
Mécanisme D'action
The mechanism of action of N-(2,5-dichlorophenyl)-3-(3-nitrophenyl)acrylamide is complex and involves several pathways. This compound works by inhibiting the activity of enzymes that are essential for various cellular processes, including DNA replication, cell division, and protein synthesis. This compound also modulates the activity of ion channels and receptors in the brain, which are important for various neurological processes.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also modulates the activity of ion channels and receptors in the brain, which are important for various neurological processes, including learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dichlorophenyl)-3-(3-nitrophenyl)acrylamide has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized and purified. This compound is also stable under various conditions, which makes it ideal for long-term experiments. However, this compound also has some limitations for lab experiments. This compound is a toxic compound that requires special handling and disposal. This compound is also expensive, which limits its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of N-(2,5-dichlorophenyl)-3-(3-nitrophenyl)acrylamide. One of the most promising directions is in the field of cancer research. This compound has shown promising results in inhibiting the growth of various cancer cells, and further studies are needed to explore its potential applications in cancer treatment. Another promising direction is in the field of neuroscience. This compound has shown potential applications in the treatment of various neurological disorders, and further studies are needed to explore its mechanism of action and potential therapeutic applications.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the fields of cancer research and neuroscience, and further studies are needed to explore its potential applications in these fields. This compound has several advantages for lab experiments, but also has some limitations that need to be addressed. Overall, this compound is a promising compound that has the potential to make significant contributions to scientific research.
Méthodes De Synthèse
The synthesis of N-(2,5-dichlorophenyl)-3-(3-nitrophenyl)acrylamide is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2,5-dichloroaniline and 3-nitrocinnamic acid in the presence of a catalyst. The resulting product is then purified through various methods, including recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(2,5-dichlorophenyl)-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. This compound works by inhibiting the activity of enzymes that are essential for cancer cell growth, such as DNA topoisomerase II and tubulin.
This compound has also been studied for its potential applications in the field of neuroscience. This compound has been shown to modulate the activity of ion channels and receptors in the brain, which are important for various neurological processes, including learning and memory. This compound has also been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-N-(2,5-dichlorophenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-5-6-13(17)14(9-11)18-15(20)7-4-10-2-1-3-12(8-10)19(21)22/h1-9H,(H,18,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVQSJGMIIOMCU-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide](/img/structure/B5865127.png)

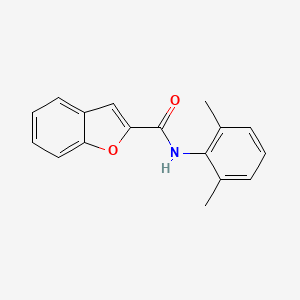

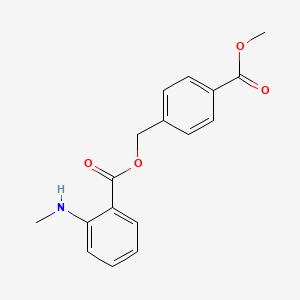
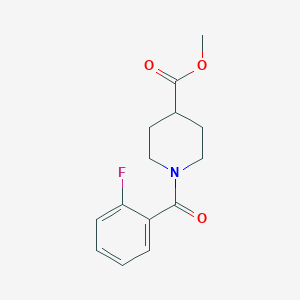
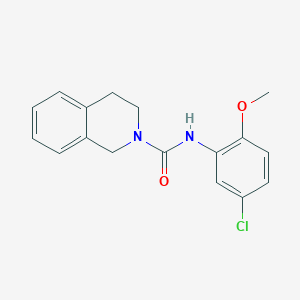
![4-methyl-6,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5865183.png)
![5,5-dimethyl-3-{2-[(4-methylphenyl)thio]ethyl}-2,4-imidazolidinedione](/img/structure/B5865195.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5865205.png)

![2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5865215.png)
